molecular formula C8H8N2S B160888 2-Amino-6-methylbenzothiazole CAS No. 2536-91-6

2-Amino-6-methylbenzothiazole

Cat. No. B160888
CAS RN: 2536-91-6
M. Wt: 164.23 g/mol
InChI Key: DZWTXWPRWRLHIL-UHFFFAOYSA-N
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Patent
US08895313B2

Procedure details

A mixture of 2-amino-6-methylbenzothiazole (15 g, 91.3 mmol), ethylene glycol (22.26 g, 0.36 mol) and 50% w/v KOH (180 ml) was heated under reflux for 62 h. On cooling to room temperature, toluene (60 ml) was added and the reaction mixture was cooled in an ice-bath and acidified with acetic acid (final pH 5-6). The reaction mixture was extracted with toluene (5×300 ml) and the combined organic extracts were washed with brine (2×200 ml), dried (MgSO4) and the solvent removed under reduced pressure to give the title compound (11.1 g, 86%) as a yellow solid which was used without further purification.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
22.26 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
86%

Identifiers

REACTION_CXSMILES
NC1[S:3][C:4]2[CH:10]=[C:9]([CH3:11])[CH:8]=[CH:7][C:5]=2[N:6]=1.C(O)CO.[OH-].[K+].C1(C)C=CC=CC=1>C(O)(=O)C>[CH3:11][C:9]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([SH:3])[CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
NC=1SC2=C(N1)C=CC(=C2)C
Name
Quantity
22.26 g
Type
reactant
Smiles
C(CO)O
Step Two
Name
Quantity
180 mL
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
60 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 62 h
Duration
62 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled in an ice-bath
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with toluene (5×300 ml)
WASH
Type
WASH
Details
the combined organic extracts were washed with brine (2×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC=1C=CC(=C(C1)S)N
Measurements
Type Value Analysis
AMOUNT: MASS 11.1 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 87.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.